[4-(2-Iodoethynyl)phenyl]methanol: A Bifunctional Scaffold for Halogen Bonding and Supramolecular Synthesis
[4-(2-Iodoethynyl)phenyl]methanol: A Bifunctional Scaffold for Halogen Bonding and Supramolecular Synthesis
Executive Summary
In the rapidly evolving fields of supramolecular chemistry and organocatalysis, the strategic design of bifunctional building blocks is paramount. [4-(2-Iodoethynyl)phenyl]methanol (CAS: 1864060-77-4) has emerged as a highly versatile molecular scaffold[1]. It uniquely combines an iodoalkyne moiety—a potent and highly directional halogen bond (XB) donor—with a hydroxymethyl group, which serves as both a hydrogen bond (HB) donor and a flexible synthetic handle[2].
This technical whitepaper provides an in-depth analysis of the physical and chemical properties of [4-(2-Iodoethynyl)phenyl]methanol. By dissecting the causality behind its electronic behavior (specifically the σ-hole phenomenon) and detailing self-validating experimental protocols, this guide serves as an authoritative resource for researchers and drug development professionals leveraging halogen bonding in molecular design.
Structural and Physical Properties
The utility of[4-(2-Iodoethynyl)phenyl]methanol stems directly from its structural asymmetry. The molecule features a rigid phenyl ring that electronically decouples the two functional groups while maintaining a predictable spatial geometry.
Physicochemical Identifiers
To facilitate integration into computational models and inventory systems, the core quantitative data and identifiers for [4-(2-Iodoethynyl)phenyl]methanol are summarized below[1][2]:
| Property / Identifier | Value / Description |
| Chemical Name | [4-(2-Iodoethynyl)phenyl]methanol |
| CAS Number | 1864060-77-4 |
| Molecular Formula | C₉H₇IO |
| Molecular Weight | 258.06 g/mol |
| SMILES | OCc1ccc(cc1)C#CI |
| InChIKey | WIMFLHFWKKSMIN-UHFFFAOYSA-N |
| Hazard Classifications | Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Dam. 1 (H318) |
Electronic Properties: The Causality of the σ-Hole
The defining chemical feature of the iodoethynyl group is its ability to act as a superior halogen bond donor. Halogens are generally electronegative; however, when iodine is covalently bound to a highly electron-withdrawing sp-hybridized alkyne carbon, its electron cloud is severely distorted[3].
This anisotropic distribution pulls electron density toward the alkyne, leaving a localized region of positive electrostatic potential at the outermost surface of the iodine atom, directly opposite the C–I bond. This region is known as the σ-hole [3]. Because the alkyne is rigid and linear, the resulting halogen bond interaction with Lewis bases (such as nitrogen, oxygen, or sulfur) is highly directional, approaching a 180° bond angle. This linearity makes iodoalkynes far superior to standard iodoarenes for precise supramolecular engineering and transition-state stabilization[4].
Chemical Reactivity and Modalities
[4-(2-Iodoethynyl)phenyl]methanol operates through two distinct reactive pathways, allowing orthogonal functionalization.
Halogen-Bond (XB) Organocatalysis
The deep σ-hole on the iodoalkyne moiety acts as a mild, highly specific Lewis acid. In organocatalysis, it can activate Lewis basic substrates (e.g., carbonyls, imines, and thioamides) toward nucleophilic attack[5]. Unlike traditional Brønsted acids or metallic Lewis acids, XB catalysis is highly tolerant of moisture and ambient conditions, offering a "greener" catalytic alternative[4].
Click Chemistry (CuAAC)
The iodoalkyne group is an excellent substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Reacting [4-(2-Iodoethynyl)phenyl]methanol with organic azides yields 1-iodo-1,2,3-triazoles. The resulting iodotriazole is an even more potent multidentate XB donor, frequently used in anion recognition and transmembrane transport.
Hydroxymethyl Derivatization
The benzylic alcohol provides a standard synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group (e.g., mesylate or halide) to attach the XB-donor motif to larger macromolecular structures, polymers, or solid supports.
Dual reactivity pathways of[4-(2-Iodoethynyl)phenyl]methanol via its XB and HB donor moieties.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow researchers to confirm the mechanistic pathway (e.g., confirming halogen bonding vs. hidden Brønsted acid catalysis).
Protocol 1: Halogen-Bond Catalyzed Activation of Thioamides
This protocol utilizes the iodoalkyne moiety to activate a C=S bond for nucleophilic attack, a method pioneered in recent halogen bonding literature[4].
Reagents: Thioamide substrate, [4-(2-Iodoethynyl)phenyl]methanol (Catalyst), 2-aminophenol (Nucleophile), Anhydrous Dichloromethane (DCM).
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Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the thioamide substrate (0.5 mmol) in anhydrous DCM (5 mL).
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Catalyst Addition: Add 10 mol% (0.05 mmol) of[4-(2-Iodoethynyl)phenyl]methanol to the solution. Stir for 10 minutes to allow the pre-assembly of the XB complex (C≡C–I···S=C).
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Nucleophile Addition: Add 2-aminophenol (0.6 mmol) to the reaction mixture.
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Reaction & Self-Validation Checkpoint: Stir the mixture at room temperature for 12 hours.
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Validation: To prove activation is driven by the σ-hole and not trace acid, perform a parallel ¹³C NMR titration of the thioamide with the catalyst. A distinct downfield shift of the C=S carbon signal confirms the halogen bond interaction[4].
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Purification: Quench the reaction with water, extract with DCM, concentrate under reduced pressure, and purify the resulting benzoxazole via flash column chromatography.
Protocol 2: Synthesis of Iodotriazoles via CuAAC
This workflow converts the iodoalkyne into a multidentate iodotriazole, expanding its utility for anion receptor design.
Reagents: [4-(2-Iodoethynyl)phenyl]methanol, Organic Azide (R-N₃), CuSO₄·5H₂O, Sodium Ascorbate, THF/H₂O (2:1).
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Solvent Preparation: Degas a mixture of THF and deionized water (2:1 ratio, 6 mL total volume) by bubbling nitrogen through the solvent for 15 minutes.
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Reagent Mixing: In a reaction vial, dissolve [4-(2-Iodoethynyl)phenyl]methanol (1.0 mmol) and the chosen organic azide (1.0 mmol) in the degassed solvent.
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Catalytic Initiation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). The solution will typically change color as the active Cu(I) species is generated.
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Reaction & Self-Validation Checkpoint: Stir at room temperature for 12–24 hours.
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Validation: Monitor via IR spectroscopy. The disappearance of the alkyne stretch (~2100 cm⁻¹) and the retention of the C–I bond validate the structural integrity of the iodotriazole. The precipitation of a highly crystalline product often serves as a visual indicator of successful conversion.
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Isolation: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum.
References
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[4-(2-iodoethynyl)phenyl]methanol — Chemical Substance Information Source: NextSDS URL:[Link]
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[4-(2-iodoethynyl)phenyl]methanol | 1864060-77-4 | Buy Now Source: Molport URL:[Link]
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Halogen Bonding: An Introduction Source: Wiley-VCH URL:[Link]
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Iodoalkyne-Based Catalyst-Mediated Activation of Thioamides through Halogen Bonding Source: PubMed (Chem Asian J.) URL:[Link]
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Simple iodoalkyne-based organocatalysts for the activation of carbonyl compounds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. [4-(2-iodoethynyl)phenyl]methanol | 1864060-77-4 | Buy Now [molport.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Iodoalkyne-Based Catalyst-Mediated Activation of Thioamides through Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple iodoalkyne-based organocatalysts for the activation of carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02688F [pubs.rsc.org]
